molecular formula C8H7N5O B14523457 4-methoxy-3H-imidazo[2,1-b]purine CAS No. 62962-40-7

4-methoxy-3H-imidazo[2,1-b]purine

Cat. No.: B14523457
CAS No.: 62962-40-7
M. Wt: 189.17 g/mol
InChI Key: KCTFIUPJRAPVQN-UHFFFAOYSA-N
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Description

4-Methoxy-3H-imidazo[2,1-b]purine (CAS: 62962-40-7) is a fused heterocyclic compound characterized by an imidazo-purine core with a methoxy substituent at position 4. The methoxy group at position 4 likely influences its electronic properties, solubility, and binding affinity to biological targets.

Properties

CAS No.

62962-40-7

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

4-methoxy-3H-imidazo[2,1-b]purine

InChI

InChI=1S/C8H7N5O/c1-14-7-5-6(11-4-10-5)13-3-2-9-8(13)12-7/h2-4H,1H3,(H,10,11)

InChI Key

KCTFIUPJRAPVQN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=NC=CN2C3=C1NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3H-imidazo[2,1-b]purine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of Buchwald–Hartwig coupling reactions to form the imidazole ring .

Industrial Production Methods

Industrial production methods for 4-methoxy-3H-imidazo[2,1-b]purine typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3H-imidazo[2,1-b]purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-methoxy-3H-imidazo[2,1-b]purine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-3H-imidazo[2,1-b]purine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to altered cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Imidazo-Purine Family

Triazolo[5,1-b]Purines

Triazolo[5,1-b]purines, such as 5-methyl-8-(hydroxyethyl)triazolo[5,1-b]purine, share a fused purine backbone but replace the imidazole ring with a triazole moiety. These compounds exhibit significant in vivo hypotensive effects, reducing intraocular pressure by 34% in rats within 3 hours at 0.2% concentration. Unlike 4-methoxy-3H-imidazo[2,1-b]purine, triazolo derivatives show weak A1 adenosine receptor affinity in vitro but demonstrate low cytotoxicity (1–2 orders of magnitude less toxic than doxorubicin in HepG2 cells) .

Glycosylated Imidazo[2,1-b]Purines

Compounds like 8,9-dihydro-9-oxo-3-(2-deoxy-β-D-ribofuranosyl)-imidazo[2,1-b]purine (compound 3) highlight the role of glycosylation in modulating bioactivity. Enzymatic studies reveal that lactobacillary transferases glycosylate these derivatives preferentially at N7 and N1 positions, unlike natural purines (e.g., adenosine), which glycosylate at N7. The absence of N3 glycosylation in both enzymatic and chemical processes underscores the steric and electronic effects of the imidazo-purine core .

Table 1: Key Structural and Functional Differences

Compound Core Structure Key Substituents Glycosylation Sites Biological Activity
4-Methoxy-3H-imidazo[2,1-b]purine Imidazo-purine 4-OCH3 Not reported Unknown (structural analogy)
Triazolo[5,1-b]purine Triazolo-purine 5-CH3, 8-(CH2CH2OH) N/A Hypotensive, low cytotoxicity
8,9-Dihydro-9-oxoimidazo[2,1-b]purine Imidazo-purine 8,9-dihydro-9-oxo N7, N1 (enzymatic) Glycosylation substrate

Heterocyclic Derivatives with Overlapping Pharmacological Targets

Imidazo[2,1-b][1,3]Oxazines

2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine derivatives exhibit anti-tuberculosis activity by interacting with amino acid residues (F17, S78, Y133) in the catalytic pocket of deazaflavin-dependent nitroreductase (h-Ddn). Unlike 4-methoxy-3H-imidazo[2,1-b]purine, these compounds feature an oxazine ring fused to imidazole, which enhances nitroreductive activation and efficacy against Mycobacterium tuberculosis .

Imidazo[2,1-b]Thiazoles

Derivatives like 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide are designed for aldose reductase inhibition.

Table 2: Pharmacological Profiles of Heterocyclic Analogues

Compound Class Biological Target Key Activity Cytotoxicity Profile
Triazolo[5,1-b]purines A1 adenosine receptor Intraocular pressure reduction Low (IC50 > 100 µM in HepG2)
Imidazo[2,1-b][1,3]oxazines h-Ddn enzyme (M. tuberculosis) Anti-TB activity Comparable to pretomanid
Imidazo[2,1-b]thiazoles Aldose reductase Diabetes complication management Not reported

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